Edetate trisodium
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Edetate trisodium is typically synthesized by reacting ethylenediaminetetraacetic acid with sodium hydroxide. The reaction involves the neutralization of ethylenediaminetetraacetic acid with sodium hydroxide to form the trisodium salt. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The product is then purified through filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Edetate trisodium primarily undergoes complexation reactions where it forms stable complexes with metal ions. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The most common reagents used with this compound are metal ions such as calcium, magnesium, and iron. The reactions are usually carried out in aqueous solutions at neutral or slightly alkaline pH .
Major Products Formed
The major products formed from the reactions of this compound are metal-EDTA complexes. These complexes are highly stable and soluble in water, making them useful in various applications .
Scientific Research Applications
Edetate trisodium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of edetate trisodium involves the formation of stable complexes with metal ions. The compound has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications such as chelation therapy, where it helps in the removal of toxic metals from the body .
Comparison with Similar Compounds
Edetate trisodium is often compared with other chelating agents such as:
Edetate disodium: Similar in structure but used primarily for different medical applications, such as treating hypercalcemia and digitalis toxicity.
Edetate calcium disodium: Used specifically for treating lead poisoning due to its ability to bind lead without causing hypocalcemia.
Methylglycinediacetic acid (MGDA): A biodegradable chelating agent with similar metal-binding properties but with a higher rate of biodegradation.
This compound is unique in its high solubility and stability, making it suitable for a wide range of applications in different fields .
Properties
CAS No. |
150-38-9 |
---|---|
Molecular Formula |
C10H13N2Na3O8 |
Molecular Weight |
358.19 g/mol |
IUPAC Name |
trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.3Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-3 |
InChI Key |
QZKRHPLGUJDVAR-UHFFFAOYSA-K |
impurities |
Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively. |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Na+] |
Color/Form |
White crystalline powder |
density |
0.7215 (NTP, 1992) - Less dense than water; will float |
flash_point |
Flash point is> 100 °C, |
melting_point |
MP: 242 °C /EDTA disodium dihydrate/ |
6381-92-6 150-38-9 139-33-3 |
|
physical_description |
Dry Powder; Other Solid; Liquid White solid; [Merck Index] Colorless odorless solid; [Sigma-Aldrich MSDS] White odorless solid; [JECFA] White odorless crystals; [Mallinckrodt Baker MSDS] |
Pictograms |
Corrosive; Irritant; Health Hazard |
Related CAS |
7379-28-4 17421-79-3 |
solubility |
5 to 10 mg/mL at 70.7 °F (NTP, 1992) |
Synonyms |
Acid, Edetic Acid, Ethylenediaminetetraacetic Acid, Ethylenedinitrilotetraacetic Calcitetracemate, Disodium Calcium Disodium Edetate Calcium Disodium Versenate Calcium Tetacine Chelaton 3 Chromium EDTA Copper EDTA Coprin Dicobalt EDTA Dinitrilotetraacetate, Disodium Ethylene Dinitrilotetraacetate, Ethylene Disodium Calcitetracemate Disodium EDTA Disodium Ethylene Dinitrilotetraacetate Disodium Versenate, Calcium Distannous EDTA Edathamil Edetate Disodium Calcium Edetate, Calcium Disodium Edetates Edetic Acid Edetic Acid, Calcium Salt Edetic Acid, Calcium, Sodium Salt Edetic Acid, Chromium Salt Edetic Acid, Dipotassium Salt Edetic Acid, Disodium Salt Edetic Acid, Disodium Salt, Dihydrate Edetic Acid, Disodium, Magnesium Salt Edetic Acid, Disodium, Monopotassium Salt Edetic Acid, Magnesium Salt Edetic Acid, Monopotassium Salt Edetic Acid, Monosodium Salt Edetic Acid, Potassium Salt Edetic Acid, Sodium Salt EDTA EDTA, Chromium EDTA, Copper EDTA, Dicobalt EDTA, Disodium EDTA, Distannous EDTA, Gallium EDTA, Magnesium Disodium EDTA, Potassium EDTA, Stannous Ethylene Dinitrilotetraacetate Ethylene Dinitrilotetraacetate, Disodium Ethylenediaminetetraacetic Acid Ethylenedinitrilotetraacetic Acid Gallium EDTA Magnesium Disodium EDTA N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine) Potassium EDTA Stannous EDTA Tetacine, Calcium Tetracemate Versenate Versenate, Calcium Disodium Versene |
vapor_pressure |
7.57X10-17 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.